tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a benzodiazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodiazole intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole moiety is known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate
- tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of the benzodiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique properties.
Properties
IUPAC Name |
tert-butyl 4-(6-amino-1H-benzimidazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNXYYYWFQSZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094920-12-2 |
Source
|
Record name | tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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